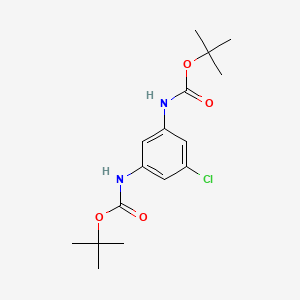
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two tert-butyl groups and a chlorine atom attached to a phenylene ring, with two carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate typically involves the reaction of 5-chloro-1,3-phenylenediamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate groups. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a corresponding amine derivative.
Hydrolysis: The major products are 5-chloro-1,3-phenylenediamine and carbon dioxide.
科学的研究の応用
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism by which Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate exerts its effects involves the interaction of its carbamate groups with biological molecules. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways. The chlorine atom and tert-butyl groups also contribute to its reactivity and stability.
類似化合物との比較
Similar Compounds
- Di-tert-butyl (4-bromo-1,2-phenylene)dicarbamate
- Di-tert-butyl (sulfonylbis(1,3-phenylene))dicarbamate
- 3,5-Di-tert-butylcatechol
Uniqueness
Di-tert-butyl (5-chloro-1,3-phenylene)dicarbamate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine or sulfonyl analogs. The tert-butyl groups provide steric hindrance, enhancing its stability and making it a valuable compound in various applications.
特性
分子式 |
C16H23ClN2O4 |
|---|---|
分子量 |
342.82 g/mol |
IUPAC名 |
tert-butyl N-[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)18-11-7-10(17)8-12(9-11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
InChIキー |
XAVFAEVHOREMRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


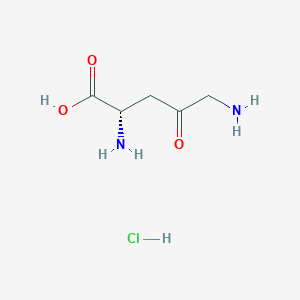

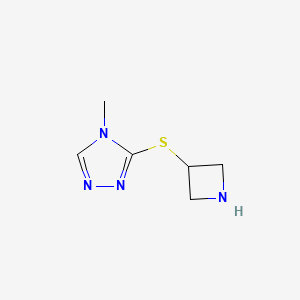

![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

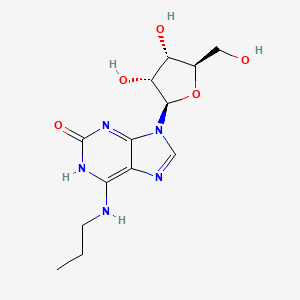
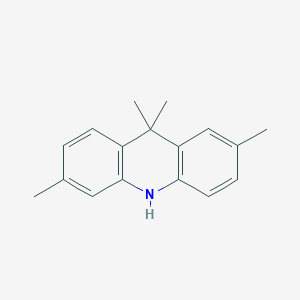

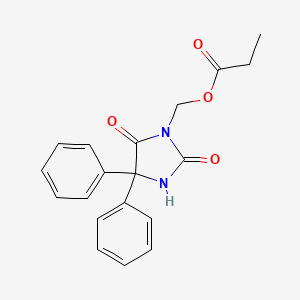

![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
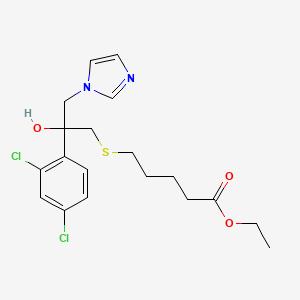
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
